3-(2,5-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
Overview
Description
3-(2,5-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a novel compound that has shown potential in scientific research applications. It is a pyridazine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have antiviral properties, inhibiting the replication of viruses such as HIV and hepatitis C.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2,5-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine in lab experiments include its specificity and potency. It has been shown to have a high affinity for its target enzymes and signaling pathways, making it a useful tool for studying these processes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are many future directions for research on 3-(2,5-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine. These include further studies on its mechanism of action, its potential for treating neurodegenerative diseases, and its safety and efficacy in humans. It may also be useful to study its potential for treating other diseases such as autoimmune disorders and cardiovascular disease. Additionally, research on the synthesis of analogs of this compound may lead to the development of more potent and specific inhibitors of specific enzymes and signaling pathways.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has been studied extensively for its potential in scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-27-15-5-7-18(28-2)16(14-15)17-6-8-19(22-21-17)23-9-11-24(12-10-23)30(25,26)20-4-3-13-29-20/h3-8,13-14H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUZLJJVKFLPNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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